molecular formula C16H22N2O B14564653 N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine CAS No. 62003-10-5

N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine

Cat. No.: B14564653
CAS No.: 62003-10-5
M. Wt: 258.36 g/mol
InChI Key: IPGBLESAASMXPG-UHFFFAOYSA-N
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Description

N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is a complex organic compound that features a piperidine ring, an indene moiety, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities for its intended applications. Industrial methods may also involve continuous flow chemistry to enhance reaction rates and product yields .

Chemical Reactions Analysis

Types of Reactions

N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups into the piperidine ring .

Mechanism of Action

The mechanism of action of N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, influencing cellular oxidative states. The piperidine ring may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-Ethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is unique due to the combination of its functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

62003-10-5

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-(3-ethyl-3-piperidin-1-yl-1H-inden-2-ylidene)hydroxylamine

InChI

InChI=1S/C16H22N2O/c1-2-16(18-10-6-3-7-11-18)14-9-5-4-8-13(14)12-15(16)17-19/h4-5,8-9,19H,2-3,6-7,10-12H2,1H3

InChI Key

IPGBLESAASMXPG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=NO)CC2=CC=CC=C21)N3CCCCC3

Origin of Product

United States

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